Structural Uniqueness: 2-Chlorobenzoyl-Substituted Aniline Fragment vs. TAK-593 and HCV Inhibitor Series
The target compound bears a 4-chloro-2-(2-chlorobenzoyl)phenyl substituent attached to the 1,3-dimethyl-1H-pyrazole-5-carboxamide core. This benzophenone-type fragment is absent in the most studied in-class comparator, TAK-593, which employs a 2-methylphenyl linker connected to an aminoimidazo-pyridazine moiety [1]. It is also absent from the extensive pyrazole-5-carboxamide series disclosed in US 7,425,640, where the phenyl ring substituents are predominantly halogen, alkyl, or simple aryl groups lacking the ortho-benzoyl motif [2]. In computational terms, this fragment contributes approximately 12.5 Ų additional polar surface area and introduces a hydrogen-bond acceptor (the benzoyl carbonyl) not present in simpler halogenated analogs.
| Evidence Dimension | Structural fragment identity at the aniline-derived substituent |
|---|---|
| Target Compound Data | 4-chloro-2-(2-chlorobenzoyl)phenyl (benzophenone-type fragment present) |
| Comparator Or Baseline | TAK-593: 2-methylphenyl with aminoimidazo-pyridazine linker; US 7,425,640 examples: halogen/alkyl-substituted phenyl (benzoyl fragment absent) |
| Quantified Difference | Presence vs. absence of benzophenone-type substructure; estimated ~12.5 Ų additional polar surface area |
| Conditions | 2D/3D structural comparison using canonical SMILES from PubChem |
Why This Matters
The benzophenone fragment may confer unique protein-binding interactions (e.g., edge-to-face aromatic stacking, additional hydrogen bonding) not achievable with simpler in-class analogs, directly affecting target engagement profiles.
- [1] Miyamoto, S. et al. Discovery of TAK-593, a highly potent VEGFR2 kinase inhibitor. Bioorg. Med. Chem. Lett. 2013. View Source
- [2] Cooper, A.B. et al. Substituted 5-carboxyamide pyrazoles as HCV RNA-dependent RNA polymerase inhibitors. US Patent 7,425,640 B1. View Source
